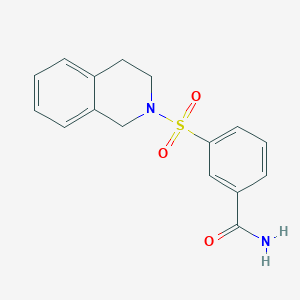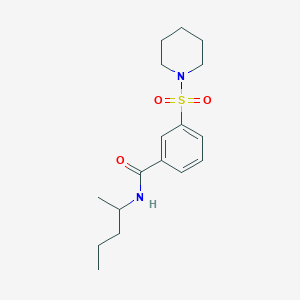![molecular formula C21H27N5O2 B6101099 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine-based compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, this compound has been found to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the proliferation of cancer cells and induce apoptosis. It can also reduce the production of pro-inflammatory cytokines and inhibit neuroinflammation. In addition, this compound has been found to modulate the activity of ion channels, which can affect pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its high potency. It has been found to be effective at low concentrations, which can reduce the amount of compound needed for experiments. In addition, this compound has been shown to have good solubility in various solvents, which can make it easier to work with in experiments. However, one of the limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its modulation of ion channels. Additionally, the development of new analogs of this compound with improved potency and selectivity could lead to the discovery of new therapeutic agents. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the reaction of 4-chloromorpholine with 2-methyl-6-(4-(4-methylbenzoyl)-1-piperazinyl)-4-pyrimidinylamine in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as a neuroprotective agent, as it can inhibit the activation of microglia and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-5-18(6-4-16)21(27)26-9-7-24(8-10-26)19-15-20(23-17(2)22-19)25-11-13-28-14-12-25/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIVHBYYTIZMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B6101022.png)
![6-(3-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101028.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)
![N-{1-[1-(3-methyl-2-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6101064.png)


![N-benzyl-N-methyl-3-({[1-(4-pyridinyl)propyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101087.png)

![N-(3-chloro-4-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6101112.png)
![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)